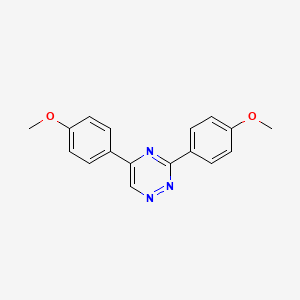![molecular formula C15H16O4 B14196773 [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid CAS No. 832125-56-1](/img/structure/B14196773.png)
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid is an organic compound with a complex structure that includes an acetyl group, a phenoxy group, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid typically involves multiple steps. One common method includes the reaction of 2-acetylphenol with 2-methylbuta-1,3-diene under specific conditions to form the desired product. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the proper formation of the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl group or the conjugated diene system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound has potential applications in biological research, particularly in studying the effects of conjugated dienes on biological systems. It may also serve as a precursor for bioactive molecules.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system can participate in various chemical reactions, influencing the compound’s biological activity. The acetyl and phenoxy groups may also play roles in modulating the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid: shares similarities with other compounds containing conjugated diene systems and phenoxy groups.
Thiazoles: These compounds have diverse biological activities and share some structural features with this compound.
Oxadiazoles: These derivatives possess various biological activities and have structural similarities with the compound .
Eigenschaften
CAS-Nummer |
832125-56-1 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
2-[2-acetyl-5-(2-methylbuta-1,3-dienyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H16O4/c1-4-10(2)7-12-5-6-13(11(3)16)14(8-12)19-9-15(17)18/h4-8H,1,9H2,2-3H3,(H,17,18) |
InChI-Schlüssel |
XALAFIVMZXISPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC(=C(C=C1)C(=O)C)OCC(=O)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)

![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
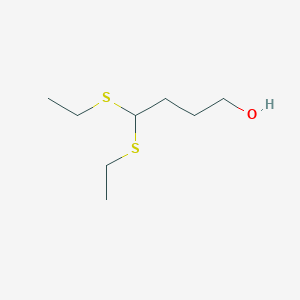
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)

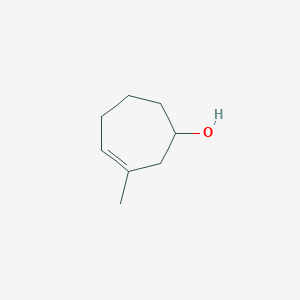

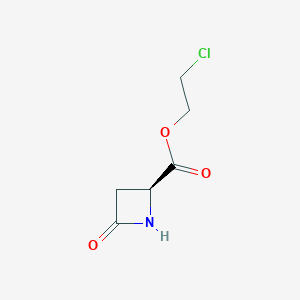
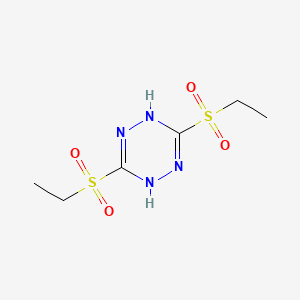
![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
